molecular formula C18H23NO5 B13409508 (R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate

(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate

Cat. No.: B13409508
M. Wt: 333.4 g/mol
InChI Key: JKTZICMXSSPENV-MRXNPFEDSA-N
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Description

®-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a non-8-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

®-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-(((Benzyloxy)carbonyl)amino)-5-oxonon-8-enoate is unique due to its specific structural features, such as the non-8-enoate moiety and the benzyloxycarbonyl-protected amino group.

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

methyl (2R)-5-oxo-2-(phenylmethoxycarbonylamino)non-8-enoate

InChI

InChI=1S/C18H23NO5/c1-3-4-10-15(20)11-12-16(17(21)23-2)19-18(22)24-13-14-8-6-5-7-9-14/h3,5-9,16H,1,4,10-13H2,2H3,(H,19,22)/t16-/m1/s1

InChI Key

JKTZICMXSSPENV-MRXNPFEDSA-N

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)CCC=C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)C(CCC(=O)CCC=C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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